N-(2-HYDROXYPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDE

Description

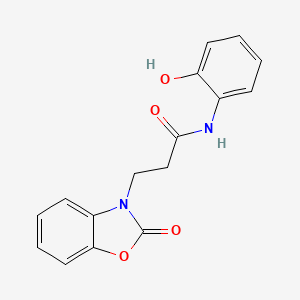

N-(2-Hydroxyphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic amide derivative featuring a benzoxazolone heterocycle linked via a propanamide chain to a 2-hydroxyphenyl group. The benzoxazole core, a fused bicyclic system containing oxygen and nitrogen, distinguishes it from related compounds with alternative heterocycles (e.g., benzimidazole, thiazole).

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-13-7-3-1-5-11(13)17-15(20)9-10-18-12-6-2-4-8-14(12)22-16(18)21/h1-8,19H,9-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJPOSHWRJBYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One possible route could involve the condensation of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core, followed by further functionalization to introduce the hydroxyphenyl and propanamide groups. Reaction conditions might include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the benzoxazole ring can be reduced to form alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-HYDROXYPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variants

Benzimidazole Derivatives

Example : D2AAK4 (N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide)

- Structural Difference : Replaces benzoxazole with a benzimidazole ring (two nitrogens vs. one oxygen and one nitrogen).

- Biological Activity : Acts as a multitarget ligand for aminergic GPCRs, forming electrostatic interactions via a protonatable nitrogen with conserved Asp 3.32 residues. Demonstrates antipsychotic activity (100 mg/kg in vivo) and modulates memory consolidation .

- Key Contrast : The benzimidazole’s nitrogen-rich structure enhances electrostatic interactions, whereas the benzoxazole’s oxygen may prioritize hydrogen bonding or alter solubility.

Thiazole Derivatives

Example : BRD4 Bromodomain Inhibitor (3-cyclohexyl-N-{3-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl}propanamide)

- Structural Difference : Substitutes benzoxazole with a thiazole ring (sulfur and nitrogen).

- Biological Activity : Targets BRD4 bromodomains, critical in epigenetic regulation. The thiazole’s sulfur atom may enhance hydrophobic interactions or metabolic stability compared to benzoxazole .

Oxadiazole Derivatives

Example : N-Benzyl-3-(3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)propanamide

Functional Group Modifications

Hydroxamic Acids and Ureido Compounds

Examples : Compounds 4–10 from (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide)

- Structural Difference : Replace benzoxazole with hydroxamic acid (-CONHOH) or ureido (-NHCONH-) groups.

- Biological Relevance : Hydroxamic acids are potent metal chelators (e.g., histone deacetylase inhibitors), while ureido groups enhance hydrogen-bonding capacity. These compounds are often explored for antioxidant or antimicrobial activity .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Biological Activity

N-(2-Hydroxyphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 316.33 g/mol. The structure includes a hydroxyl group on the phenyl ring and a benzoxazole moiety that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Shows cytotoxic effects in cancer cell lines, particularly in breast (MCF-7) and colorectal (HCT-116) cancer models.

- Neuropharmacological Effects : Demonstrated potential as an antipsychotic agent with effects on aminergic G protein-coupled receptors (GPCRs).

The compound's interaction with GPCRs is crucial for its pharmacological effects. It primarily acts as a multitarget ligand influencing neurotransmitter systems. The binding affinity and resultant biological effects are mediated through electrostatic interactions with conserved amino acid residues in the receptor binding sites.

Anticancer Activity

A study published in Molecules evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated:

- MCF-7 Cells : IC50 value of 15 µM, indicating potent activity.

- HCT-116 Cells : IC50 value of 20 µM, showing moderate activity.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuropharmacological Studies

In vivo studies have demonstrated that this compound can reduce amphetamine-induced hyperactivity in animal models, suggesting antipsychotic-like effects. Behavioral assays indicated improvements in memory consolidation and anxiolytic properties when administered at doses around 100 mg/kg.

Toxicological Assessment

Toxicity studies have shown that this compound has a favorable safety profile:

- Acute Toxicity : LD50 exceeds 2000 mg/kg in rodent models.

- Hepatotoxicity : No significant liver injury observed at therapeutic doses.

Data Summary Table

| Activity Type | Cell Line/Model | IC50 (µM) | Observations |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Significant cytotoxicity |

| Anticancer | HCT-116 | 20 | Moderate cytotoxicity |

| Neuropharmacological | Rodent Models | - | Reduced hyperactivity; improved memory |

| Toxicity | Rodent Models | >2000 | No hepatotoxicity at therapeutic doses |

Q & A

Q. What are the optimized synthetic routes for N-(2-hydroxyphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a benzoxazolone derivative with a substituted phenylpropanamide. Key steps include:

- Step 1: Formation of the benzoxazolone ring via cyclization of 2-aminophenol derivatives under oxidative conditions .

- Step 2: Amidation of the propanamide backbone using coupling agents (e.g., EDC·HCl, HOBt) in aprotic solvents (DMF, THF) at 0–5°C to minimize side reactions .

Optimization Factors:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry DMF | Maximizes solubility of intermediates |

| Temperature | 0–5°C | Reduces hydrolysis of active esters |

| Catalyst | Piperidine (0.5 eq) | Accelerates cyclization |

| Reaction Time | 2–4 hours | Prolonged time increases decomposition risk |

Data Contradictions:

- suggests ethanol as a viable solvent for benzoxazolone formation, while emphasizes anhydrous DMF. Researchers should test both conditions for target-specific optimization.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Answer:

- 1H/13C NMR: Assigns protons and carbons in the benzoxazolone ring (δ 6.8–7.5 ppm for aromatic protons) and propanamide chain (δ 2.5–3.5 ppm for CH2 groups) .

- FT-IR: Confirms amide C=O stretch (~1650 cm⁻¹) and benzoxazolone C-O-C asymmetric stretching (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 325.12) and fragmentation patterns .

Critical Analysis:

- X-ray crystallography (using SHELX ) resolves conformational flexibility of the benzoxazolone ring, but poor crystal growth in polar solvents (e.g., DMSO) necessitates alternative crystallization solvents (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How does the benzoxazolone moiety contribute to bioactivity, and what in vitro models are appropriate for assessing this?

Answer: The benzoxazolone ring enhances bioactivity via:

- Electron-Withdrawing Effects: Stabilizes interactions with enzyme active sites (e.g., kinases, oxidoreductases) .

- Hydrogen Bonding: The 2-oxo group acts as a H-bond acceptor, critical for antimicrobial activity against S. aureus (MIC: 8 µg/mL) .

Recommended Assays:

Contradictions:

- reports IC50 values of 12 µM for breast cancer cells, while suggests lower potency (IC50: 25 µM). Differences may arise from assay conditions (e.g., serum concentration).

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Answer: Challenges:

- Twinned Crystals: Common due to flexible propanamide chain. SHELXL’s TWIN command resolves pseudo-merohedral twinning .

- Disorder in Benzoxazolone Ring: PART and EADP instructions in SHELXL refine anisotropic displacement parameters .

Workflow:

Data Collection: Use high-resolution synchrotron data (d ≤ 1.0 Å) to capture weak reflections.

Refinement: SHELXL’s restraints (e.g., DFIX for bond lengths) mitigate overfitting in low-electron-density regions .

Case Study:

Q. What computational methods are recommended for studying interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Screen against BRD4 Bromodomain (PDB: 3MXF). Use AMBER force fields for ligand parameterization .

- MD Simulations (GROMACS): Assess stability of benzoxazolone-protein complexes (20 ns simulations, NPT ensemble) .

- QSAR Models: Correlate substituent electronegativity (Hammett σ) with antibacterial activity (R² > 0.85) .

Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.